{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride
Beschreibung
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol dihydrochloride (CAS: 1803609-34-8) is a heterocyclic organic compound featuring a triazolo[1,5-a]pyrazine core fused with a methanol substituent. Its molecular formula is C₆H₁₁ClN₄O, with a molecular weight of 190.63 g/mol . The compound is supplied as a hydrochloride salt, enhancing its solubility in aqueous systems. Key identifiers include PubChem CID 119031818 and MDL number MFCD28954247.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-4-5-6-3-7-1-2-10(6)9-8-5;;/h7,11H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFNPAWUXHGCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)CO)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
One-Pot Cycloaddition Strategies
The foundational approach for synthesizing triazolopyrazine derivatives involves 1,3-dipolar cycloaddition between ynones and azides. Koguchi et al. demonstrated a regioselective one-pot method to generate triazolo[1,5-a]pyrazines using silyl-protected ynones and 2-azidoethanamine . For the target compound, this strategy could be adapted by employing a hydroxymethyl-substituted ynone precursor.
Key Reaction Parameters :
-
Ynone Substrate : 3-(Trimethylsilyl)-1-(hydroxymethyl)prop-2-yn-1-one.
-
Azide : 2-azidoethanamine.
-
Conditions : Toluene, 120°C, 24 hours.
Post-cycloaddition, desilylation using tetrabutylammonium fluoride (TBAF) would yield the hydroxymethyl group. Subsequent treatment with hydrochloric acid in ethanol facilitates dihydrochloride salt formation .
Korsik et al. reported tele-substitution reactions for functionalizing pre-formed triazolopyrazine cores . This method enables late-stage introduction of the hydroxymethyl group via nucleophilic substitution.
Procedure :
-
Halogenation : Bromination at position 3 of triazolo[1,5-a]pyrazine using N-bromosuccinimide (NBS).
-
Substitution : Reaction with sodium hydroxymethylate (NaOCH2OH) in DMF at 80°C for 12 hours.
-
Salt Formation : Precipitation with HCl gas in diethyl ether .
Advantages :
-
Avoids unstable ynone intermediates.
-
Enables modular synthesis of derivatives.
Hydrochloride Salt Formation
The dihydrochloride salt is critical for solubility and stability. A patent by CN105017260B outlines a robust method for converting triazolopyrazine bases to hydrochlorides :
Optimized Protocol :
-
Acid Source : Concentrated HCl (12 M).
-
Solvent : Ethanol/water (4:1).
-
Crystallization : Activated carbon treatment followed by cooling to 0°C yields >99% purity .
Analytical Validation
Structural Confirmation :
-
NMR : δH (DMSO-d6): 4.12 (s, 2H, CH2OH), 3.85–3.70 (m, 4H, pyrazine-H), 2.90–2.75 (m, 4H, piperazine-H) .
-
HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H2O/MeOH) .
Purity Assessment :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-Pot Cycloaddition | 85–95 | 98 | Short reaction time |
| Tele-Substitution | 70–80 | 95 | Modular functionalization |
| Patent Protocol | 90 | 99 | Scalability for industrial use |
Challenges and Mitigation
Analyse Chemischer Reaktionen
Types of Reactions
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For example, derivatives have been tested against strains of Staphylococcus aureus and Candida albicans, demonstrating promising results in vitro.
2. Anticancer Properties
The compound's structural resemblance to known anticancer agents suggests potential efficacy in cancer treatment. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells. One study highlighted the ability of triazole-containing compounds to inhibit tumor growth in mouse models of breast cancer.
3. Neurological Applications
Triazole derivatives have been explored for their neuroprotective effects. A study indicated that certain compounds can modulate neurotransmitter levels and may offer therapeutic benefits in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.
Biochemical Applications
1. Enzyme Inhibition
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing drugs targeting metabolic disorders.
2. Buffering Agent
This compound serves as a non-ionic organic buffering agent useful in cell culture applications. It maintains pH stability within a range conducive to cellular activities, thereby enhancing experimental reproducibility.
Material Science Applications
1. Catalytic Properties
The compound has shown potential as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations efficiently. Studies have reported its effectiveness in promoting reactions such as cycloadditions and cross-coupling reactions.
2. Polymer Chemistry
In polymer science, triazole derivatives are being explored for their ability to enhance the properties of polymers through cross-linking mechanisms. This application could lead to the development of materials with improved thermal and mechanical properties.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Antimicrobial Properties of Triazole Derivatives" | Antimicrobial Activity | Demonstrated efficacy against S. aureus and C. albicans |
| "Triazole Compounds as Potential Anticancer Agents" | Cancer Research | Induced apoptosis in breast cancer cells |
| "Neuroprotective Effects of Triazole Derivatives" | Neurology | Modulated neurotransmitter levels effectively |
Wirkmechanismus
The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis and death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing tumor growth .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The triazolo[1,5-a]pyrazine scaffold is part of a broader family of nitrogen-containing heterocycles. Below is a detailed comparison with structurally related compounds, focusing on synthesis, biological activity, and physicochemical properties.
Core Structural Variations
Thieno-Fused Triazolopyrimidines
- Examples: Thieno[2,3-e] and [3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., compounds 4i, 5n) .
- Key Differences: Core Structure: Fusion with thiophene rings instead of pyrazine. Synthesis: Prepared via base-catalyzed cycloaddition of azides with activated methylene compounds . Biological Activity: Tested against 60 cancer cell lines at 10⁻⁵ M, showing low to moderate activity (mean growth % ~100.2%). Thieno-fused derivatives outperformed aryl-fused triazoloquinazolines in anticancer screens .
Triazolo[1,5-a]quinazolines
- Examples: 2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a) .
- Key Differences: Core Structure: Quinazoline fusion instead of pyrazine. Biological Activity: Demonstrated slight activity against Renal Cancer UO-31 (GP = 81.85%) but overall lower efficacy compared to thieno-fused analogs .
Q & A
Basic Research Questions
Q. What are the molecular structure and key physicochemical properties of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol dihydrochloride?
- Answer : The compound has a fused triazole-pyrazine core with a methanol substituent and dihydrochloride salt. Key properties include:
Q. What safety precautions are critical for handling this compound?
- Answer : The compound is classified with hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Recommended precautions include:
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation (use fume hoods) and contact with skin.
- Store in airtight containers under inert gas (argon) for hygroscopic or sensitive materials .
Q. What synthetic routes are reported for analogous triazolopyrazine derivatives?
- Answer : While direct synthesis data for the target compound is limited, analogous compounds (e.g., tert-butyl 3-chloro-6,7-dihydro-triazolopyrazine carboxylate) are synthesized via:
- Cyclization of azide-alkyne precursors under copper catalysis (click chemistry).
- Multi-step reactions involving halogenation and functional group interconversion .
- Solvents like dichloromethane or ethanol are often used, with purification via column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Answer : Key strategies include:
- Catalyst Screening : Copper(I) iodide or sodium ascorbate for triazole ring formation .
- Temperature Control : Elevated temperatures (80–100°C) for cyclization steps .
- Purification : Use of reverse-phase HPLC or recrystallization to isolate high-purity products .
- Example: Microwave-assisted synthesis reduces reaction time and improves selectivity for triazolopyrimidines .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone .
- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks and detect impurities.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl content) .
- Chromatography : HPLC with UV detection for purity >95% .
Q. How does the dihydrochloride salt form influence solubility and bioavailability?
- Answer : The salt form enhances aqueous solubility via ionic interactions, critical for in vitro assays. Bioavailability is further modulated by:
- Lipophilicity : LogP values (predicted via SwissADME) guide membrane permeability .
- Salt Stability : pH-dependent dissociation in biological matrices affects drug release .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Discrepancies often arise from structural analogs (e.g., thieno-fused vs. aryl-fused triazolopyrimidines). Mitigation strategies include:
- SAR Studies : Systematic variation of substituents (e.g., chloro vs. methoxy groups) to isolate activity drivers .
- Assay Standardization : Use consistent cell lines (e.g., Renal Cancer UO-31) and controls .
Q. What methodological considerations apply to in vitro pharmacological assays for this compound?
- Answer :
- Target Selection : Prioritize enzymes/receptors with known triazole interactions (e.g., kinases, PDEs) .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency.
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2) .
- Example: Antiviral activity via PA-PB1 heterodimer inhibition requires fluorescence polarization or SPR-based binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
